

# Application Notes and Protocols for SBP-7455 In Vivo Dosing in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SBP-7455 is a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] It has demonstrated potential in preclinical studies, particularly in the context of triple-negative breast cancer (TNBC) and pancreatic cancer, where it can inhibit autophagic flux and synergize with other anticancer agents like PARP inhibitors.[1][4] These application notes provide detailed protocols for the in vivo administration and dosing of SBP-7455 in mice for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.

## Mechanism of Action: ULK1/2 Inhibition

**SBP-7455** targets the initial step of the autophagy pathway. ULK1/2 kinases, upon activation by cellular stress (e.g., nutrient deprivation), phosphorylate several downstream substrates, including ATG13, Beclin1, and Vps34. This phosphorylation cascade is critical for the formation of the autophagosome. By inhibiting ULK1 and ULK2, **SBP-7455** effectively blocks these downstream events, leading to a suppression of autophagic flux.[1]





Click to download full resolution via product page

ULK1/2 signaling pathway and the inhibitory action of SBP-7455.

## **Quantitative Data Summary**



The following tables summarize the key quantitative parameters for **SBP-7455** from in vitro and in vivo mouse studies.

Table 1: In Vitro Potency of SBP-7455

| Target                               | IC₅₀ (ADP-Glo Assay) |
|--------------------------------------|----------------------|
| ULK1                                 | 13 nM                |
| ULK2                                 | 476 nM               |
| Data sourced from MedChemExpress.[2] |                      |

Table 2: Pharmacokinetic Parameters of SBP-7455 in Mice

| Parameter                                                            | Value     | Conditions           |  |
|----------------------------------------------------------------------|-----------|----------------------|--|
| Dose                                                                 | 30 mg/kg  | Single oral gavage   |  |
| T <sub>max</sub>                                                     | ~1 hour   | Plasma concentration |  |
| Cmax                                                                 | 990 nM    | Plasma concentration |  |
| t <sub>1/2</sub>                                                     | 1.7 hours | Plasma half-life     |  |
| Data from a study where SBP-7455 was administered orally to mice.[2] |           |                      |  |

Table 3: Recommended Dosing for In Vivo Mouse Studies



| Study Type                                                                                                                                 | Dose          | Administration<br>Route | Vehicle                                           | Purpose                                  |
|--------------------------------------------------------------------------------------------------------------------------------------------|---------------|-------------------------|---------------------------------------------------|------------------------------------------|
| Pharmacokinetic<br>s (PK)                                                                                                                  | 30 mg/kg      | Oral Gavage             | 5% DMSO, 10%<br>Tween 80, 85%<br>H <sub>2</sub> O | To determine drug exposure over time.[1] |
| Pharmacodynam<br>ics (PD)                                                                                                                  | 10 mg/kg      | Oral Gavage             | 5% DMSO, 10%<br>Tween 80, 85%<br>H <sub>2</sub> O | To assess in vivo target engagement.[1]  |
| Efficacy<br>(Example)                                                                                                                      | Not specified | Oral Gavage             | 5% DMSO, 10%<br>Tween 80, 85%<br>H <sub>2</sub> O | To evaluate anti-<br>tumor activity.     |
| Note: For efficacy studies, the dose and frequency may need to be optimized based on the tumor model and in combination with other agents. |               |                         |                                                   |                                          |

# **Experimental Protocols**Protocol 1: Preparation of SBP-7455 Dosing Solution

This protocol describes the preparation of **SBP-7455** for oral administration in mice using the vehicle cited in primary literature.[1] An alternative formulation is also provided.

#### Materials:

- SBP-7455 powder
- Dimethyl sulfoxide (DMSO)



- Tween 80 (Polysorbate 80)
- Sterile deionized water (H<sub>2</sub>O) or sterile saline
- Corn oil (for alternative formulation)
- Sterile tubes and syringes

Procedure (Vehicle: 5% DMSO, 10% Tween 80, 85% H<sub>2</sub>O):

- Calculate the required amount of **SBP-7455** based on the desired concentration and final volume. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100  $\mu$ L, the concentration would be 2 mg/mL.
- Prepare the vehicle by mixing 5 parts DMSO, 10 parts Tween 80, and 85 parts sterile water.
- First, dissolve the **SBP-7455** powder in the DMSO portion.
- Add the Tween 80 to the DMSO/SBP-7455 mixture and vortex until clear.
- Slowly add the sterile water to the solution while vortexing to reach the final volume.
- The final solution should be prepared fresh on the day of dosing.

Alternative Procedure (Vehicle: 10% DMSO, 90% Corn Oil):[2]

- Dissolve SBP-7455 in DMSO to create a stock solution (e.g., 20.8 mg/mL).
- Add 1 part of the DMSO stock solution to 9 parts of corn oil.
- Mix thoroughly until a clear solution is formed. This formulation may be suitable for longerterm studies but should be used with caution if the dosing period exceeds two weeks.





Click to download full resolution via product page

Workflow for preparing the SBP-7455 dosing solution.

## Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol is designed to assess the absorption, distribution, metabolism, and excretion of SBP-7455.

Materials and Animals:



- Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
- Prepared SBP-7455 dosing solution (30 mg/kg).
- Oral gavage needles.
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
- Centrifuge for plasma separation.
- LC-MS/MS for sample analysis.

#### Procedure:

- Acclimatize animals for at least one week before the experiment.
- Fast mice for 4-6 hours prior to dosing, with water available ad libitum.
- Administer a single 30 mg/kg dose of SBP-7455 via oral gavage. The volume should typically be around 5-10 mL/kg (e.g., 100-200 μL for a 20g mouse).
- Collect blood samples (e.g., via retro-orbital or submandibular bleed) at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Process blood samples to separate plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Analyze the concentration of SBP-7455 in plasma samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, t<sub>1</sub>/<sub>2</sub>, AUC) using appropriate software (e.g., PKSolver).[1]

## Protocol 3: In Vivo Target Engagement (PD) Study

This protocol is to confirm that **SBP-7455** is reaching its target and exerting the expected biological effect.



#### Materials and Animals:

- Male C57BL/6 mice, 8-10 weeks old.
- Prepared SBP-7455 dosing solution (10 mg/kg) and vehicle control.
- Oral gavage needles.
- Surgical tools for tissue collection.
- Reagents for Western blotting (lysis buffer, antibodies for p-ATG13 (Ser318), total ATG13, ULK1, and a loading control).

#### Procedure:

- Randomly assign mice to two groups: Vehicle control and SBP-7455 treatment.
- Administer a single 10 mg/kg oral dose of SBP-7455 or an equivalent volume of vehicle to the respective groups.[1][2]
- At 2 hours post-dosing, euthanize the mice.[1][2]
- Immediately harvest tissues of interest (e.g., liver, tumor) and snap-freeze in liquid nitrogen or place in lysis buffer.
- Prepare tissue lysates for Western blot analysis.
- Perform Western blotting to assess the phosphorylation status of ATG13 at Ser318. A
  reduction in the p-ATG13 signal relative to total ATG13 in the SBP-7455 treated group
  indicates successful target engagement.[1][2]





Click to download full resolution via product page

Workflow for the in vivo pharmacodynamic (PD) study.

## Protocol 4: General Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of **SBP-7455**, which should be adapted to the specific cancer model.

Materials and Animals:



- Immunocompromised mice (e.g., NU/NU, NSG) appropriate for the xenograft model.
- Cancer cells for implantation (e.g., MDA-MB-468 for TNBC).
- Matrigel or other appropriate matrix for cell suspension.
- Calipers for tumor measurement.
- Prepared SBP-7455 dosing solution and vehicle control.

#### Procedure:

- Implant cancer cells subcutaneously or orthotopically into the mice.
- Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, SBP-7455 alone, combination therapy).
- Initiate treatment. A potential starting point for SBP-7455 could be a dose between 10-30 mg/kg administered by oral gavage, once daily or 5 times per week. The exact regimen should be optimized.
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for PD markers, immunohistochemistry).

## Conclusion

**SBP-7455** is a valuable tool for investigating the role of autophagy in cancer and other diseases. The protocols outlined above provide a comprehensive guide for its in vivo use in mice. Proper formulation and administration are crucial for obtaining reliable and reproducible results in pharmacokinetic, pharmacodynamic, and efficacy studies. Researchers should adapt these protocols as necessary for their specific experimental models and endpoints.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SBP-7455 In Vivo Dosing in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609167#sbp-7455-in-vivo-dosing-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com